(4-(1-Methyl-1H-imidazol-2-yl)phenyl)methanamine
Overview
Description
(4-(1-Methyl-1H-imidazol-2-yl)phenyl)methanamine is a chemical compound that features a benzylamine group attached to a 1-methyl-1H-imidazol-2-yl moiety. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties. Imidazole derivatives are widely studied due to their presence in many biologically active molecules and their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)methanamine typically involves the reaction of 4-(1-methyl-1H-imidazol-2-yl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-(1-Methyl-1H-imidazol-2-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the benzylamine group.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted benzylamine derivatives.
Scientific Research Applications
(4-(1-Methyl-1H-imidazol-2-yl)phenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)methanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-imidazol-2-yl)-benzylamine
- 4-(1-methyl-1H-imidazol-4-yl)-benzylamine
- 4-(1H-imidazol-4-yl)-benzylamine
Uniqueness
(4-(1-Methyl-1H-imidazol-2-yl)phenyl)methanamine is unique due to the presence of the 1-methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and can lead to distinct properties and applications .
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
[4-(1-methylimidazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H13N3/c1-14-7-6-13-11(14)10-4-2-9(8-12)3-5-10/h2-7H,8,12H2,1H3 |
InChI Key |
VAJFGMHRDPRUQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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